4-Methyloctanoic acid is a branched-chain fatty acid (BCFA) found naturally in various animal fats, particularly in sheep and goat milk and meat. [, ] It contributes significantly to the characteristic flavor and odor of these products, often described as "goaty" or "muttony". [] 4-MOA exists as two enantiomers, (R)- and (S)-4-methyloctanoic acid, each with different sensory properties. [, ] The compound serves as an important research subject in various fields, including food science, animal science, and chemical ecology.
Synthesis Analysis
Synthesis from n-hexanal: This method involves a five-step process, with the key step being an orthoester Claisen rearrangement for carbon chain elongation. [, ] This approach offers a simple, economical, and high-yield (over 50%) method for producing both racemic (±) and enantiomerically pure 4-MOA.
Synthesis from 4-methylcyclohexanone: This three-step approach utilizes 4-methylcyclohexanone as the starting material, undergoing condensation, dehydration, and hydrogenation to produce 4-methyl-2-ethylcyclohexanone. [] This intermediate is then oxidized and decarbonylated to yield 4-MOA.
Enzymatic Resolution: This method uses enzymes, primarily lipases, for the enantioselective esterification or hydrolysis of 4-MOA and its esters. [, , , ] By exploiting the different reactivity of the enantiomers towards specific enzymes, this approach allows for the separation and purification of individual enantiomers.
Molecular Structure Analysis
Esterification: 4-MOA readily reacts with alcohols, such as ethanol or polyethylene glycol, to form esters. [, , ] This reaction is often catalyzed by enzymes like lipase, especially when enantioselective synthesis of esters is desired.
Hydrolysis: 4-MOA esters can be hydrolyzed back to the free acid using both chemical and enzymatic methods. [, ] This reaction is also employed in enzymatic kinetic resolution strategies for separating 4-MOA enantiomers.
Gas-phase Chemical Ionization: 4-MOA can be ionized in the gas phase using reagent ions like H3O+, NO+, and O2+. [] This reaction is employed in analytical techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) for the identification and quantification of 4-MOA in various samples.
Mechanism of Action
Modulating phosphoinositide levels: Some research indicates that 4-MOA, similar to valproic acid, can acutely reduce phosphoinositide levels independently of inositol regulation in the model organism Dictyostelium. [] This effect could have implications for neuronal signaling and potentially contribute to its observed antiepileptic effects in animal models.
Interacting with sterol O-acyltransferase (SOAT): Analogues of beauveriolide III, a naturally occurring cyclic depsipeptide containing 4-MOA, have shown potent inhibitory activity against SOAT. [, ] These findings suggest that 4-MOA may interact with this enzyme involved in cholesterol metabolism, potentially contributing to its anti-atherogenic activity observed in some studies.
Physical and Chemical Properties Analysis
Odor: It possesses a characteristic "goaty" or "muttony" odor. [] The odor intensity and character differ between the (R)- and (S)-enantiomers.
Partitioning behavior: 4-MOA exhibits a temperature-dependent partitioning behavior between the gas and condensed phase, quantified by its Henry’s Law constant (kHcp). [, ]
Applications
Flavor Research: 4-MOA is a key compound studied in the characterization of the flavor of sheep and goat meat and dairy products. [, , , , , , , , ] Researchers use 4-MOA to investigate factors influencing flavor development, consumer preference, and ways to modify flavor profiles through breeding, feeding, and processing techniques.
Animal Science: 4-MOA serves as a marker for certain genetic traits in sheep, particularly those related to meat flavor. [] Studies investigate the genetic basis of 4-MOA levels in sheep fat to develop breeding strategies for improving meat quality.
Chemical Ecology: 4-MOA acts as an aggregation pheromone for several rhinoceros beetles of the genus Oryctes. [, ] This property is explored in pest control strategies, utilizing synthetic 4-MOA in traps to monitor and control beetle populations.
Biofuel Research: 4-MOA is an intermediate in the anaerobic degradation of alkanes by certain bacteria. [, , ] This metabolic pathway is studied for potential applications in biofuel production, utilizing microorganisms to convert alkanes into usable energy sources.
Food Technology: 4-MOA is explored as a potential target for flavor modification in goat milk products. [, ] Research investigates the use of cyclodextrins to bind 4-MOA and reduce "goaty" flavor, thereby enhancing the acceptability of these products.
Related Compounds
Ethyl 4-methyloctanoate
Compound Description: Ethyl 4-methyloctanoate is an ester and the aggregation pheromone of the coconut rhinoceros beetle (CRB), specifically the CRB-G haplotype . It elicits a strong electroantennogram response in both male and female CRB-G .
Relevance: This ester is the ethyl ester of the target compound, 4-methyloctanoic acid, and is the primary aggregation pheromone component in CRB-G. Both the (R)-enantiomers of ethyl 4-methyloctanoate and 4-methyloctanoic acid are naturally produced by male CRB-G and are highly attractive to both sexes .
4-Methylnonanoic Acid
Compound Description: 4-Methylnonanoic acid is another branched-chain fatty acid that, like 4-methyloctanoic acid, contributes to the characteristic aroma and flavor of mutton and sheep milk . It has a higher flavor threshold than 4-methyloctanoic acid .
Relevance: This fatty acid is structurally similar to 4-methyloctanoic acid, with an additional methylene group in its carbon chain. Both compounds are found in sheep adipose tissue and contribute to the species-specific flavor of mutton, though 4-methyloctanoic acid has a lower odor threshold and is thus more potent .
Hexylsuccinic Acid
Compound Description: Hexylsuccinic acid is a dicarboxylic acid formed as a transient metabolite during the anaerobic oxidation of n-hexane by sulfate-reducing bacteria .
Relevance: Hexylsuccinic acid is a metabolic precursor to 4-methyloctanoic acid in the anaerobic degradation pathway of n-hexane. This pathway involves fumarate addition to n-hexane, forming hexylsuccinic acid, which is subsequently transformed into 4-methyloctanoic acid .
3-Hydroxy-4-methyloctanoic acid
Compound Description: 3-Hydroxy-4-methyloctanoic acid is a component of the beauveriolide family of cyclodepsipeptides . It is also found as a metabolite in the anaerobic degradation pathway of n-hexane .
Relevance: This compound is structurally similar to 4-methyloctanoic acid, possessing a hydroxyl group at the 3-position. It is a key building block for beauveriolides, which exhibit ACAT inhibitory activity, and is also a potential intermediate in the anaerobic breakdown of n-hexane, highlighting different metabolic fates for structurally related compounds .
4-Ethyloctanoic acid
Compound Description: 4-Ethyloctanoic acid is a branched-chain fatty acid primarily associated with the characteristic flavor of goat milk and cheese , although it is found in smaller quantities in sheep milk and cheese . It has a lower flavor threshold than 4-methyloctanoic acid .
Relevance: This fatty acid is structurally very similar to 4-methyloctanoic acid, with an ethyl group instead of a methyl group at the 4-position. Both compounds contribute to the distinctive flavors of sheep and goat milk and cheese, but 4-ethyloctanoic acid has a lower odor threshold and is thus more important for the characteristic "goaty" flavor in these products .
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